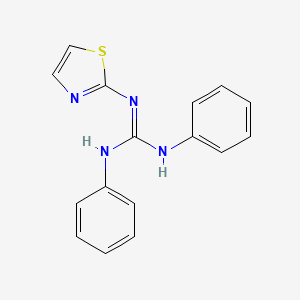![molecular formula C15H14BrNO B14398642 N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide CAS No. 89473-64-3](/img/structure/B14398642.png)
N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide: is an organic compound that features a biphenyl group attached to a bromopropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide typically involves the reaction of 3-aminobiphenyl with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The biphenyl group can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-([1,1’-Biphenyl]-3-yl)-2-azidopropanamide or N-([1,1’-Biphenyl]-3-yl)-2-thiocyanatopropanamide.
Reduction: Formation of N-([1,1’-Biphenyl]-3-yl)-2-aminopropane.
Oxidation: Formation of hydroxylated or carboxylated biphenyl derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The biphenyl group provides hydrophobic interactions, while the amide and bromine functionalities can form hydrogen bonds and halogen bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1’-Biphenyl)-2-yl-2-methylbenzamide
- N,N’-([1,1’-Biphenyl]-3,3’-diyl)bis(thiophene-2-carboximidamide)
- Triphenylphosphonium-conjugated N-(1,1’-biphenyl)-2-yl aliphatic amides
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
89473-64-3 |
|---|---|
Molecular Formula |
C15H14BrNO |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
2-bromo-N-(3-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H14BrNO/c1-11(16)15(18)17-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3,(H,17,18) |
InChI Key |
GFSGFEZIGFEYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
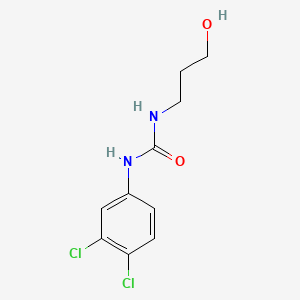
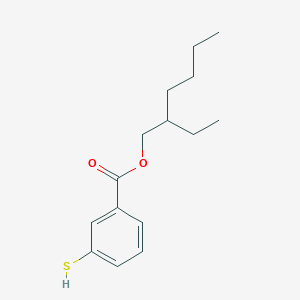
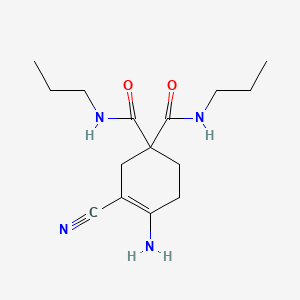
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
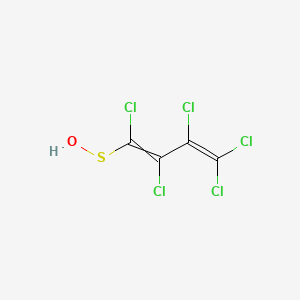
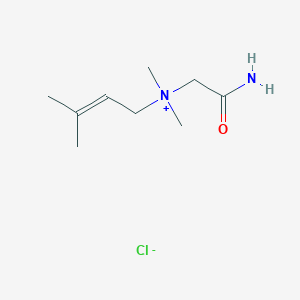
![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
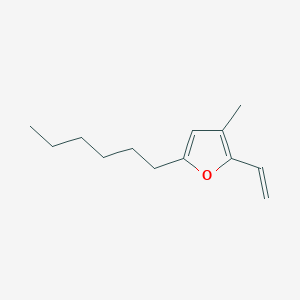
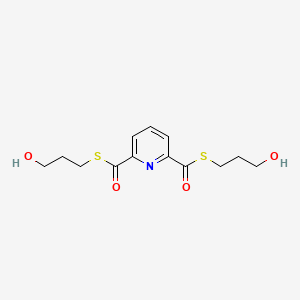
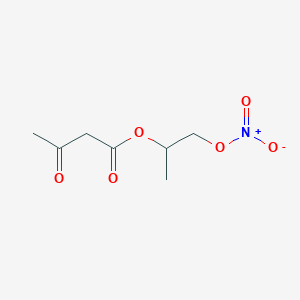
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

